molecular formula C18H14ClNO3S B4566874 5-(5-chloro-2-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

5-(5-chloro-2-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4566874
M. Wt: 359.8 g/mol
InChI Key: SZEJSGVAAIKVFE-SXGWCWSVSA-N
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Description

5-(5-chloro-2-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H14ClNO3S and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0382922 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structure of new 5‐(arylidene)‐3‐(4‐methylbenzoyl)thiazolidine‐2,4‐diones have been extensively studied. These derivatives exhibit a broad spectrum of biological activities. The structural confirmation of these compounds, including derivatives with different arylidene groups, was achieved through elemental analysis, IR, 1 H NMR, and MS spectroscopy. The crystal structure of specific compounds was also determined using single-crystal X-ray diffraction data (Popov-Pergal et al., 2010).

Antimicrobial Activities

The antimicrobial activity of certain thiazolidine-2,4-dione derivatives has been explored. A series of new 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives demonstrated inhibitory activities against several pathogenic strains of Gram-positive and Gram-negative bacteria and one fungal strain (Candida albicans). Some compounds showed better inhibitory activities than the reference drug against certain bacterial strains and exhibited good antifungal activity (Stana et al., 2014).

Aldose Reductase Inhibition and Diabetic Complications

Efforts to identify potent aldose reductase inhibitors led to the examination of 5-(arylidene)thiazolidine-2,4-diones. One compound, 5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione, was identified as a potent aldose reductase inhibitor, suggesting its potential as an orally bioavailable agent for managing diabetic complications and nondiabetic diseases. This compound showed uncompetitive inhibition and favorable pharmacokinetic features, highlighting its safety and efficacy (Sever et al., 2021).

Corrosion Inhibition

Thiazolidinediones, specifically (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione and (Z)-5-(4-methylbenzylidene) thiazolidine-2,4-dione, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors significantly enhance the corrosion resistance of carbon steel, demonstrating their effectiveness through electrochemical measurements and morphological characterization. Their interaction with the metal surface follows the Langmuir isotherm model, indicating potential applications in corrosion protection technologies (Chaouiki et al., 2022).

Anticancer Properties

Thiazolidine-2,4-diones have shown promise in anticancer research. Specific derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Studies have focused on the synthesis, characterization, and evaluation of these compounds, demonstrating their potential in anticancer therapy. While some compounds exhibited significant cytotoxic activity, others were found to have moderate or no significant activity, underscoring the importance of structural modifications in enhancing anticancer properties (Tran et al., 2018).

Properties

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-11-2-4-12(5-3-11)10-20-17(22)16(24-18(20)23)9-13-8-14(19)6-7-15(13)21/h2-9,21H,10H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEJSGVAAIKVFE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-chloro-2-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(5-chloro-2-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.